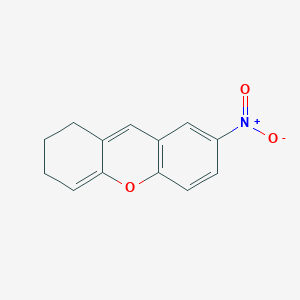

7-nitro-2,3-dihydro-1H-xanthene

Description

Properties

IUPAC Name |

7-nitro-2,3-dihydro-1H-xanthene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)17-13/h4-8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMVWQFHJLQWAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-2,3-dihydro-1H-xanthene typically involves the nitration of 2,3-dihydro-1H-xanthene. This can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-nitro-2,3-dihydro-1H-xanthene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Xanthone derivatives.

Reduction: Amino-xanthene derivatives.

Substitution: Various substituted xanthene derivatives depending on the nucleophile used.

Scientific Research Applications

Photophysical Properties and Applications

7-Nitro-2,3-dihydro-1H-xanthene exhibits notable photophysical characteristics that make it suitable for various applications:

- Fluorescent Probes : The compound is utilized as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows it to be employed in tracking cellular processes and visualizing biological structures. The fluorescence properties can be tuned by modifying the chemical structure, enhancing its utility in bio-imaging applications .

- Laser Dyes : Xanthenes are widely used as laser dyes due to their strong absorption and emission characteristics. This compound can be incorporated into laser systems to produce specific wavelengths of light, making it valuable in laser technology .

Biological Applications

The biological relevance of this compound is underscored by its potential therapeutic applications:

- Anticancer Activity : Studies have indicated that xanthene derivatives exhibit cytotoxic effects against various cancer cell lines. Research suggests that this compound may have selective activity against colon cancer cells, providing a basis for further investigation into its potential as an anticancer agent .

- Antimicrobial Properties : Compounds within the xanthene family have shown promise as antimicrobial agents. The nitro group present in this compound may enhance its activity against bacterial strains, making it a candidate for the development of new antibiotics .

Synthetic Applications

The synthesis of this compound can be achieved through various chemical pathways:

- Catalytic Reactions : The compound can be synthesized via catalytic reactions involving salicylaldehyde and other reagents. This method not only yields high purity but also allows for the modification of functional groups to tailor the compound’s properties for specific applications .

Mechanism of Action

The mechanism of action of 7-nitro-2,3-dihydro-1H-xanthene is primarily related to its ability to undergo redox reactions. The nitro group can be reduced to an amino group, which can interact with various biological targets. The compound’s fluorescent properties also make it useful in imaging and diagnostic applications, where it can bind to specific biomolecules and emit light upon excitation.

Comparison with Similar Compounds

Table 2: Structural and Physical Properties

Q & A

Q. Advanced Mechanistic Focus

- In Vitro Assays :

- Cytotoxicity Screening : Use HepG2 cells (IC₅₀ < 50 µM in similar xanthones ).

- ROS Detection : Employ DCFH-DA probes to assess antioxidant/pro-oxidant effects.

- Structure-Activity Relationships (SAR) : Compare nitro-substituted derivatives with hydroxyl/methoxy analogs to evaluate electronic effects on bioactivity .

- Molecular Docking : Simulate interactions with target proteins (e.g., topoisomerase II) using AutoDock Vina .

How do solvent and catalyst choices influence the regioselectivity of electrophilic substitutions in this compound?

Q. Advanced Synthetic Focus

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor nitration at the 7-position due to stabilization of the transition state .

- Catalytic Systems :

- Heterogeneous Catalysts : Zeolites or montmorillonite K10 improve regioselectivity (≥90% para-substitution in xanthene derivatives) .

- Ionic Liquids : Enhance reaction rates via H-bonding interactions (e.g., [BMIM]BF₄ reduces reaction time from 12h to 4h) .

What computational methods predict the photophysical properties of this compound for optoelectronic applications?

Q. Advanced Theoretical Focus

- TD-DFT Calculations : Simulate UV-Vis spectra (λmax ~350–400 nm for nitro-xanthenes) using B3LYP/6-31G(d) basis sets .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict charge-transfer efficiency (ΔE ≈ 3.5 eV in nitro derivatives) .

- Solvatochromism Studies : Correlate solvent polarity with emission shifts (e.g., Stokes shifts of 50–70 nm in DCM vs. MeOH) .

How should researchers address conflicting data in reaction yields for this compound syntheses across literature reports?

Q. Data Contradiction Analysis

- Variable Identification : Scrutinize catalyst purity, solvent drying methods, and inert atmosphere consistency.

- Reproducibility Protocols :

- Control Experiments : Repeat baseline conditions (e.g., 100°C, 12h, POCl₃ catalyst) from to isolate discrepancies.

- Byproduct Analysis : Use GC-MS to identify undesired products (e.g., over-nitrated isomers).

- Statistical Validation : Apply ANOVA to compare yields from ≥3 independent trials .

What are the best practices for characterizing crystallographic data of this compound derivatives?

Q. Advanced Structural Focus

- Single-Crystal X-ray Diffraction : Resolve dihydro ring puckering and nitro-group orientation (torsion angles ~10–15°) .

- Cambridge Structural Database (CSD) : Compare bond lengths (C-C: 1.38–1.42 Å in fused rings) to validate geometry .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C for nitro-xanthenes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.